molecular formula C6H4Cl2N2O2 B1313867 2,6-Dichloro-3-methyl-5-nitropyridine CAS No. 58596-88-6

2,6-Dichloro-3-methyl-5-nitropyridine

Cat. No. B1313867
CAS RN: 58596-88-6
M. Wt: 207.01 g/mol
InChI Key: XLKDPPLSOTVMFR-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methyl-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-methyl-5-nitropyridine is C6H4Cl2N2O2 . The InChI code is 1S/C6H4Cl2N2O2/c1-3-2-4 (10 (11)12)6 (8)9-5 (3)7/h2H,1H3 .


Chemical Reactions Analysis

2,6-Dichloro-3-methyl-5-nitropyridine undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-3-methyl-5-nitropyridine is 207.01 . The predicted boiling point is 323.5±37.0 °C . The density is 1.537 .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

The compound 2,6-Dichloro-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives. Its derivatives have been extensively studied for their structural, spectroscopic, and optical properties. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from a related pyridine, was analyzed using X-ray diffraction, and its optical properties were explored through UV–vis absorption and fluorescence spectroscopy. The study revealed specific molecular interactions such as hydrogen bonding and aromatic π⋯π stacking interactions, which are significant in understanding the molecular conformation and reactivity of such compounds (Jukić et al., 2010).

Conformational Stability and Molecular Analysis

Detailed molecular studies have been conducted on derivatives of 2,6-Dichloro-3-methyl-5-nitropyridine to understand their conformational stability, vibrational properties, and electronic structures. Techniques like density functional theory (DFT) simulations, infrared absorption, and Raman spectroscopy have been used to investigate molecular stability, bond strength, and charge distribution. These studies are essential for comprehending the chemical reactivity and the potential applications of these compounds in various fields (Balachandran et al., 2012).

Reactivity and Chemical Synthesis

The reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine derivatives is crucial in synthetic chemistry, especially in the formation of complex molecules like anticancer drugs. The synthesis processes often involve nucleophilic reactions, and the structural and reactivity aspects of these intermediates have been optimized for high yield and purity. Such studies are fundamental in the development of new pharmaceuticals and other biologically active compounds (Zhang et al., 2019).

Vibrational Spectroscopic Studies and Quantum Chemical Calculations

Comprehensive vibrational spectroscopic studies and quantum chemical calculations provide insights into the detailed electronic structure, molecular stability, and reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine derivatives. These studies include molecular electrostatic potential maps, natural bond orbital analysis, and frontier molecular orbitals analysis, which are instrumental in understanding the intramolecular interactions and predicting the reactive sites of these molecules (Velraj et al., 2015).

Safety And Hazards

2,6-Dichloro-3-methyl-5-nitropyridine is considered hazardous. It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .

properties

IUPAC Name

2,6-dichloro-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDPPLSOTVMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483105
Record name 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methyl-5-nitropyridine

CAS RN

58596-88-6
Record name 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-3-methylpyridine (2.20 g, 13.6 mmol) in concentrated sulfuric acid (11.3 mL) was treated with fuming nitric acid (6.65 mL) and heated to 110° C. for 3 hours. The reaction mixture was poured into ice-water and neutralized with 2N sodium hydroxide. The mixture was extracted with dichloromethane (3×70 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2,6-dichloro-3-methyl-5-nitropyridine (2.43 g, 86%). 400 M Hz 1H NMR (DMSO-d6) δ: 8.66 (s, 1H), 2.39 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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